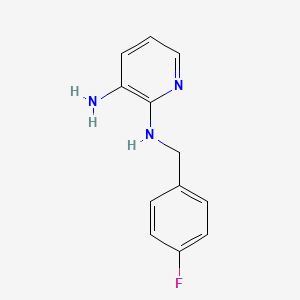

N2-(4-Fluorobenzyl)pyridine-2,3-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-N-[(4-fluorophenyl)methyl]pyridine-2,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3/c13-10-5-3-9(4-6-10)8-16-12-11(14)2-1-7-15-12/h1-7H,8,14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVKMUNFPNCOAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NCC2=CC=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Spectroscopic Characterization of N2 4 Fluorobenzyl Pyridine 2,3 Diamine and Its Derivatives

Advanced Spectroscopic Techniques for Comprehensive Structural Analysis

The structural confirmation of N2-(4-Fluorobenzyl)pyridine-2,3-diamine relies on a suite of sophisticated spectroscopic methods. These techniques, when used in concert, provide a detailed and unambiguous picture of the molecule's atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the 4-fluorobenzyl group, and the amine groups.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Pyridine-H4 | ~6.5-7.5 | Doublet of doublets (dd) | ortho and meta coupling |

| Pyridine-H5 | ~6.5-7.5 | Doublet of doublets (dd) | ortho and meta coupling |

| Pyridine-H6 | ~7.5-8.0 | Doublet of doublets (dd) | ortho and meta coupling |

| Benzyl-CH₂ | ~4.5 | Doublet (d) | Coupling to NH |

| Fluorobenzyl-H (ortho to F) | ~7.0-7.2 | Triplet (t) or Doublet of doublets (dd) | ortho H-H and H-F coupling |

| Fluorobenzyl-H (meta to F) | ~7.3-7.5 | Triplet (t) or Doublet of doublets (dd) | ortho H-H and meta H-F coupling |

| NH₂ (at C3) | Broad singlet | ||

| NH (at C2) | Broad singlet or Triplet (t) | Coupling to CH₂ |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Pyridine-C2 | ~150-160 |

| Pyridine-C3 | ~110-120 |

| Pyridine-C4 | ~135-145 |

| Pyridine-C5 | ~115-125 |

| Pyridine-C6 | ~140-150 |

| Benzyl-CH₂ | ~45-55 |

| Fluorobenzyl-C1 (ipso) | ~135-140 |

| Fluorobenzyl-C2/C6 (ortho) | ~128-132 (doublet due to C-F coupling) |

| Fluorobenzyl-C3/C5 (meta) | ~114-118 (doublet due to C-F coupling) |

| Fluorobenzyl-C4 (para, attached to F) | ~160-165 (doublet due to C-F coupling) |

Note: The chemical shifts are approximate and can vary based on experimental conditions.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to characterize the environment of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the fluorine atom on the benzyl (B1604629) group. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring.

Two-dimensional (2D) NMR techniques are crucial for definitively assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the chemical shifts of the directly bonded carbon atoms. It would be used to unambiguously link the proton signals of the pyridine and fluorobenzyl rings to their corresponding carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the 4-fluorobenzyl group and the pyridine-2,3-diamine moiety via the N-CH₂ bond.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. The ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass of the molecular ion. This allows for the determination of the elemental composition of the molecule, which serves as a powerful confirmation of the chemical formula.

Expected Mass Spectrometry Data:

| Ion | Expected m/z |

| [M+H]⁺ | 219.1094 |

Note: The expected m/z is calculated based on the exact masses of the most abundant isotopes.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a crucial analytical technique for identifying the primary functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, the FTIR spectrum is expected to display a series of absorption bands that confirm the presence of its key structural components: the pyridine ring, the primary and secondary amino groups, the benzyl substituent, and the carbon-fluorine bond.

The high-wavenumber region of the spectrum is dominated by N-H and C-H stretching vibrations. The primary amine (-NH2) at the C3 position and the secondary amine (-NH-CH2-) at the C2 position would exhibit N-H stretching bands typically in the range of 3300–3500 cm⁻¹. Primary amines usually show two bands corresponding to asymmetric and symmetric stretching modes, while secondary amines show a single, often weaker, band. tsijournals.com Aromatic C-H stretching vibrations from both the pyridine and fluorophenyl rings are anticipated to appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene (B1212753) (-CH2-) bridge will be observed just below 3000 cm⁻¹.

The "fingerprint region" (below 1650 cm⁻¹) contains a wealth of structural information. The scissoring vibration of the primary amino group (δNH2) is expected around 1620-1650 cm⁻¹. tsijournals.com The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1400–1600 cm⁻¹ range. The stretching vibration of the ring carbon-nitrogen bond (C-N) for primary aromatic amines is found in the 1260-1330 cm⁻¹ region. tsijournals.com The presence of the fluorobenzyl group is confirmed by a strong absorption band corresponding to the C-F stretching vibration, which characteristically falls in the 1000–1250 cm⁻¹ range.

The expected FTIR absorption bands for this compound are summarized in the table below, based on data from analogous aminopyridine compounds. tsijournals.comresearchgate.netresearchgate.net

Table 1: Expected FTIR Peaks for this compound This is an interactive table. Click on the headers to sort.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3350–3500 |

| N-H Stretch | Secondary Amine (-NH-) | 3300–3400 |

| C-H Stretch | Aromatic (Pyridine, Benzene) | 3000–3100 |

| C-H Stretch (asymmetric & symmetric) | Aliphatic (-CH₂-) | 2850–2960 |

| N-H Scissoring | Primary Amine (-NH₂) | 1620–1650 |

| C=C and C=N Ring Stretch | Pyridine Ring | 1400–1600 |

| C-N Stretch | Aromatic Amine | 1260–1330 |

Single Crystal X-ray Diffraction Analysis

While the specific crystal structure for this compound is not publicly available, detailed analysis of closely related structures, such as pyridine-2,3-diamine and N6-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine, provides significant insight into the expected solid-state properties. nih.govnih.gov

Determination of Solid-State Molecular Conformation and Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles that define the molecule's conformation.

In the crystal structure of the related compound N6-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine, the molecule consists of a pyridine ring linked to a 4-fluorobenzene ring via a methylene-amine bridge. nih.gov A notable feature in this derivative is that the nitro group is twisted out of the plane of the pyridine ring, with a reported O-N-C-C torsion angle of 10.41(10)°. nih.gov The fluorobenzene (B45895) ring in this specific structure was found to be disordered over two positions. nih.gov For the parent pyridine-2,3-diamine, the molecule exhibits approximate non-crystallographic Cₛ symmetry, with intracyclic angles ranging from 117.50(14)° to 123.03(15)°. nih.gov

For this compound, a key conformational feature would be the torsion angle between the pyridine and the fluorophenyl rings. Studies on similar N-aryl-substituted ortho-phenylene diamine compounds show that the angle between the pyridyl and aryl ring mean planes can be significant, often around 60°. nih.gov This non-planar conformation is a common feature, driven by the balance of steric hindrance and electronic interactions.

Analysis of Intermolecular and Intramolecular Hydrogen Bonding Networks

Hydrogen bonding plays a critical role in defining the supramolecular architecture of pyridine diamine derivatives. Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are expected.

In the solid state of N6-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine, an intramolecular N-H···O hydrogen bond is observed between one of the amine hydrogens and an oxygen atom of the adjacent nitro group. nih.gov This type of interaction often leads to the formation of a stable six-membered ring, influencing the planarity and conformation of the molecule. The crystal structure is further stabilized by a network of intermolecular N-H···O and N-H···N hydrogen bonds that link the molecules together. nih.gov

Similarly, in the parent pyridine-2,3-diamine, intermolecular N-H···N hydrogen bonds are the dominant interactions, connecting the molecules into a complex three-dimensional network. nih.govnih.gov For this compound, one can anticipate a rich hydrogen-bonding network where the primary and secondary amines act as hydrogen bond donors, and the pyridine nitrogen and the second amino group act as acceptors, leading to the formation of dimers or extended chains. nih.govnih.gov

Table 2: Hydrogen Bond Geometry in N6-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine nih.gov This is an interactive table. Click on the headers to sort.

| Donor–H···Acceptor | Type | D-H (Å) | H···A (Å) | D···A (Å) | **D-H···A (°) ** |

|---|---|---|---|---|---|

| N3—H3B···O1 | Intramolecular | 0.86 | 2.03 | 2.651(3) | 129 |

| N3—H3A···N1(i) | Intermolecular | 0.86 | 2.17 | 3.028(3) | 174 |

| N2—H2···O1(ii) | Intermolecular | 0.86 | 2.35 | 3.060(3) | 141 |

(Symmetry codes: (i) x, y, z; (ii) -x+1, -y, -z+1)

Crystallographic Parameters and Space Group Assignments

The crystallographic parameters define the size and shape of the unit cell—the basic repeating unit of a crystal—and the symmetry operations that describe the arrangement of molecules within it, known as the space group.

For the parent compound, pyridine-2,3-diamine, the crystal system is tetragonal with the space group I4₁/a. nih.gov In contrast, the closely related N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine crystallizes in the orthorhombic system with the space group Pna2₁. nih.gov The specific parameters for this compound would depend on its unique packing arrangement, but analysis of related compounds provides a reference for the types of crystal systems and space groups that might be expected.

Table 3: Comparative Crystallographic Data This is an interactive table. Click on the headers to sort.

| Parameter | Pyridine-2,3-diamine nih.gov | N6-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine nih.gov |

|---|---|---|

| Chemical Formula | C₅H₇N₃ | C₁₂H₁₁FN₄O₂ |

| Formula Weight | 109.14 | 262.24 |

| Crystal System | Tetragonal | Monoclinic |

| Space Group | I4₁/a | P2₁/c |

| a (Å) | 16.4670(3) | 11.233(2) |

| b (Å) | 16.4670(3) | 11.606(2) |

| c (Å) | 3.9064(12) | 9.423(2) |

| α (°) | 90 | 90 |

| β (°) | 90 | 101.99(3) |

| γ (°) | 90 | 90 |

| Volume (ų) | 1059.3(3) | 1199.1(4) |

| Z | 8 | 4 |

| Temperature (K) | 200 | 296(2) |

Theoretical and Computational Investigations of N2 4 Fluorobenzyl Pyridine 2,3 Diamine

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Design (excluding direct properties)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activities. These models are instrumental in drug discovery for predicting the activity of new chemical entities, thereby prioritizing synthesis and testing efforts. While specific QSAR studies focused solely on N2-(4-Fluorobenzyl)pyridine-2,3-diamine are not extensively available in public literature, the principles of these analyses can be understood from studies on analogous heterocyclic structures, such as pyridine (B92270) and 2,4-diaminopyrimidine (B92962) derivatives.

Cheminformatics approaches are fundamental to QSAR model development. They involve the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and electronic descriptors. For a compound like this compound, these descriptors would quantify aspects such as molecular weight, number of atoms, connectivity indices, molecular shape, and electronic properties like dipole moment and partial charges on atoms.

A typical QSAR study on a series of related compounds, for instance, a library of substituted pyridine-2,3-diamines, would involve the following steps:

Data Set Assembly: A series of compounds with experimentally determined biological activities (e.g., inhibitory concentrations like IC50) would be collected.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using specialized software.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are employed to build a mathematical equation that links a selection of descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics like the coefficient of determination (R²), the cross-validated R² (Q²), and external validation with a set of compounds not used in model training.

For instance, a hypothetical QSAR study on a series of N2-substituted pyridine-2,3-diamines might reveal that descriptors related to lipophilicity (e.g., LogP) and the electronic nature of the substituent on the benzyl (B1604629) ring play a crucial role in determining a specific biological activity. A positive coefficient for a lipophilicity descriptor would suggest that increasing the hydrophobicity of the molecule could enhance its activity, while the significance of electronic descriptors would highlight the importance of electron-donating or electron-withdrawing groups at specific positions.

The insights gained from such QSAR models are invaluable for the rational design of new, potentially more potent and selective analogs. By understanding which structural features are critical for activity, medicinal chemists can strategically modify the lead compound, in this case, this compound, to optimize its biological profile.

While detailed research findings and specific data tables for this compound are not available, the established methodologies of cheminformatics and QSAR modeling provide a robust framework for its future investigation and for the design of novel derivatives with improved properties.

Chemical Reactivity and Derivatization Strategies for N2 4 Fluorobenzyl Pyridine 2,3 Diamine

Nucleophilic Reactivity of the Amine Functionalities

The N2-(4-Fluorobenzyl)pyridine-2,3-diamine molecule features two nitrogen nucleophiles: a primary aromatic amine at the C3 position and a secondary benzylamine (B48309) at the C2 position. The relative nucleophilicity of these two groups dictates the regioselectivity of many reactions. Generally, in 2,3-diaminopyridine (B105623) systems, the exocyclic amino group at the C3 position is more nucleophilic than the C2 amino group. This is because the lone pair of electrons on the C2 nitrogen is partially delocalized into the pyridine (B92270) ring, reducing its availability for nucleophilic attack. researchgate.net

Conversely, the C3 amino group's lone pair has less interaction with the ring's π-system, making it more basic and a stronger nucleophile. This difference in reactivity allows for selective reactions. For instance, in reactions with electrophiles under controlled conditions, the C3 amine is expected to react preferentially. Research on analogous compounds like 2,3-diamino-5-bromopyridine (B182523) has shown that reactions with aldehydes can occur selectively at the more nucleophilic C3 amino group. researchgate.netarkat-usa.org The secondary amine at C2, while less reactive than the C3-amine, is still nucleophilic and can participate in reactions, particularly under more forcing conditions or after the C3 amine has reacted. Its reactivity is generally higher than that of ammonia (B1221849) due to the electron-donating effect of the alkyl (benzyl) group, but it is also more sterically hindered. jk-sci.com

Table 1: Comparison of Amine Functionalities

| Feature | C3-Amine | C2-Amine |

|---|---|---|

| Type | Primary Aromatic | Secondary Benzylamine |

| Relative Nucleophilicity | Higher | Lower |

| Steric Hindrance | Lower | Higher |

| Reactivity Driver | Less lone pair delocalization researchgate.net | Electron-donating benzyl (B1604629) group jk-sci.com |

Electrophilic Substitution Reactions on the Pyridine and Fluorobenzyl Moieties

The molecule contains two aromatic rings susceptible to electrophilic aromatic substitution (EAS): the diaminopyridine ring and the 4-fluorobenzyl ring.

Pyridine Ring: The pyridine ring is inherently electron-deficient and generally resistant to electrophilic attack compared to benzene. wikipedia.orggoogle.com However, the presence of two powerful activating amino groups drastically alters this reactivity. Amino groups are strong ortho- and para-directors. In this molecule, the C3-amino and C2-amino groups work in concert to strongly activate the pyridine ring towards electrophiles. The primary site for substitution would be the C5 position, which is para to the C2-amino group and ortho to the C3-amino group. The C4 position is also activated, but may be less favored. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur predominantly at the C5 position.

Fluorobenzyl Moiety: The fluorobenzyl ring undergoes standard electrophilic aromatic substitution. The reactivity of this ring is influenced by two substituents: the fluorine atom and the benzylamino group attached to the pyridine.

Fluorine: Halogens are deactivating yet ortho-, para-directing due to the competing effects of induction (electron-withdrawing) and resonance (electron-donating).

-CH2-NH-Pyridine group: This entire substituent is activating and ortho-, para-directing.

The positions ortho to the fluorine (C3' and C5') and the position para to the fluorine (C4') are involved in the substitution. The directing effects of the fluorine and the large activating benzylamino group would need to be considered for predicting the exact substitution pattern on this ring.

Table 2: Predicted Electrophilic Aromatic Substitution Sites

| Ring | Activating/Deactivating Groups | Predicted Major Substitution Site(s) |

|---|

| Pyridine | C2-NH (Strongly Activating, o,p-director) C3-NH2 (Strongly Activating, o,p-director) | C5 | | Fluorobenzyl | -F (Deactivating, o,p-director) -CH2- (Weakly Activating, o,p-director) | C3' and C5' (ortho to Fluorine) |

Cyclization Reactions Leading to Fused Heterocyclic Systems

The vicinal arrangement of the two amino groups at the C2 and C3 positions makes this compound an ideal precursor for the synthesis of various fused heterocyclic systems. This arrangement allows for the formation of a five- or six-membered ring by reaction with appropriate bifunctional electrophiles.

Synthesis of Imidazopyridine Derivatives

The reaction of 2,3-diaminopyridines with single-carbon electrophiles, such as aldehydes or carboxylic acids (and their derivatives), is a classic method for constructing the imidazo[4,5-b]pyridine ring system, also known as a 4-azabenzimidazole. researchgate.net When this compound reacts with an aldehyde (R-CHO), the more nucleophilic C3-amine initially forms a Schiff base intermediate. Subsequent intramolecular cyclization via nucleophilic attack by the C2-amine onto the imine carbon, followed by aromatization (often via oxidation or elimination), yields the fused imidazole (B134444) ring. researchgate.net This strategy provides a direct route to 2-substituted-1-(4-fluorobenzyl)imidazo[4,5-b]pyridines.

Formation of Quinoxaline-Based Compounds

Quinoxalines are traditionally synthesized by condensing an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. iipseries.org Analogously, this compound can react with 1,2-dicarbonyl compounds (such as glyoxal (B1671930) or benzil) to form pyrido[2,3-b]pyrazines, which are aza-analogs of quinoxalines. acs.orgwordpress.com The reaction proceeds via a double condensation, where both the C2 and C3 amino groups react with the two carbonyl groups to form a new six-membered pyrazine (B50134) ring fused to the original pyridine core. This reaction provides a straightforward and high-yielding method to access complex heterocyclic systems that are of interest in medicinal chemistry. wordpress.com

Spirocyclophosphazene Formation Utilizing Diamine Linkers

The two amine functionalities can act as a bidentate nucleophile to react with polyfunctional inorganic ring systems like hexachlorocyclotriphosphazene (N3P3Cl6). The reaction of N3P3Cl6 with bidentate reagents, such as diamines, is a known method to produce spiro-cyclophosphazenes. nih.gov In this reaction, both the C2 and C3 amino groups of this compound would displace two chlorine atoms on the same phosphorus atom of the phosphazene ring. This results in the formation of a stable, five-membered diazaphosphaspiro ring system, linking the organic pyridine scaffold to the inorganic phosphazene core. This creates a spirocyclic compound where the pyridine and phosphazene rings share a single phosphorus atom. nih.gov

Pyrido- and Furo-Pyridine Ring Formations

Pyrido-Pyridine Formation: A new pyridine ring can be fused to the existing one, leading to a naphthyridine skeleton, using classic quinoline (B57606) syntheses. The Friedländer jk-sci.comwikipedia.org and Skraup wikipedia.orgiipseries.org syntheses are applicable here.

Friedländer Synthesis: This involves the condensation of an o-aminoaryl ketone or aldehyde with a compound containing an active α-methylene group (e.g., a ketone or ester). organic-chemistry.orgnih.gov The C3-amino group of the target diamine can react with a β-keto ester, for example, in an acid- or base-catalyzed cyclocondensation to form a new, fused pyridone ring.

Skraup Synthesis: This reaction typically involves heating an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent to produce a quinoline. wikipedia.org Applying this to the subject diamine, the C3-amino group can react with acrolein (formed in situ from glycerol) to undergo a Michael addition followed by cyclization and oxidation, yielding a naphthyridine derivative. wordpress.com

Furo-Pyridine Ring Formation: The synthesis of a furo[2,3-b]pyridine (B1315467) ring fused to the starting molecule is more complex. Standard syntheses of this ring system often start from substituted 2-chloropyridines or pyridine N-oxides. nih.gov A potential, though multi-step, pathway starting from the diamine could involve a Sandmeyer-type reaction. The C3-amino group could be converted into a diazonium salt and subsequently hydrolyzed to a hydroxyl group. This would generate a 2-(benzylamino)-3-hydroxypyridine intermediate. This intermediate could then undergo cyclization with a suitable reagent, such as an α-haloketone, to form the fused furan (B31954) ring, resulting in a furo[2,3-b]pyridine structure.

Table 3: Summary of Cyclization Reactions

| Target Ring System | Reagents | Key Intermediate/Mechanism | Resulting Core Structure |

|---|---|---|---|

| Imidazopyridine | Aldehydes, Carboxylic Acids | Schiff base formation followed by intramolecular cyclization researchgate.net | Imidazo[4,5-b]pyridine |

| Quinoxaline-analog | 1,2-Dicarbonyl compounds | Double condensation wordpress.com | Pyrido[2,3-b]pyrazine |

| Spirocyclophosphazene | Hexachlorocyclotriphosphazene | Bidentate nucleophilic substitution nih.gov | Spiro[cyclotriphosphazene-2,2'-imidazo[4,5-b]pyridine] derivative |

| Pyrido-pyridine | β-Keto esters (Friedländer) or Glycerol (Skraup) | Cyclocondensation or Michael addition/cyclization wikipedia.orgwikipedia.org | Naphthyridine derivative |

| Furo-pyridine | (Multi-step) Diazotization/hydrolysis, then α-haloketone | Formation of a 3-hydroxypyridine (B118123) intermediate, then cyclization | Furo[2,3-b]pyridine |

Functionalization of the Pyridine Core (e.g., Introduction of other substituents)

The pyridine ring is characterized by its electron-deficient nature, a consequence of the electronegative nitrogen atom. This inherent electronic property dictates its reactivity towards various substitution reactions. In the context of this compound, the two amino groups at the C2 and C3 positions, along with the N2-benzyl substituent, significantly influence the reactivity and regioselectivity of further functionalization of the pyridine core. The amino groups are strong activating groups and are ortho-, para-directing for electrophilic aromatic substitution. However, the pyridine nitrogen acts as a strong deactivating group, making electrophilic substitution challenging. Conversely, the electron-deficient character of the ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the ring nitrogen (C2, C4, and C6).

Given the substitution pattern of this compound, the available positions for further functionalization on the pyridine ring are C4, C5, and C6. The directing effects of the existing amino substituents play a crucial role in determining the outcome of substitution reactions.

A key strategy for the functionalization of a closely related scaffold involves electrophilic halogenation. Research on the synthesis of 2,3-diaminopyridine derivatives has demonstrated the successful regioselective bromination of a 2,3-diaminopyridine system. arkat-usa.orgresearchgate.net In a multi-step synthesis starting from 2-aminopyridine (B139424), bromination occurs preferentially at the 5-position. arkat-usa.org This suggests that for this compound, electrophilic substitution, such as halogenation, would likely occur at the C5 position, which is para to the C2-amino group and meta to the C3-amino group.

The synthesis of 2-amino-5-bromo-3-(benzylimino)pyridines has been achieved through the regioselective condensation of 2,3-diamino-5-bromopyridine with substituted benzaldehydes. arkat-usa.org This highlights a viable pathway where the pyridine core of a 2,3-diaminopyridine is first functionalized (e.g., brominated) and then the N-substituent is introduced. Alternatively, direct functionalization of the pre-formed this compound could be explored.

The table below summarizes potential derivatization reactions on the pyridine core of this compound based on the reactivity of analogous compounds.

| Reaction Type | Reagents and Conditions | Expected Position of Substitution | Resulting Functional Group |

| Electrophilic Bromination | N-Bromosuccinimide (NBS) in a suitable solvent (e.g., DMF) | C5 | Bromo (-Br) |

| Electrophilic Nitration | Nitrating mixture (HNO₃/H₂SO₄) under controlled temperatures | C5 | Nitro (-NO₂) |

| Metal-Catalyzed Cross-Coupling | (Requires prior halogenation at C5) Arylboronic acids, Pd catalyst, base (Suzuki Coupling) | C5 | Aryl |

| Metal-Catalyzed Cross-Coupling | (Requires prior halogenation at C5) Alkynes, Pd/Cu catalyst (Sonogashira Coupling) | C5 | Alkynyl |

Detailed Research Findings:

Studies on the synthesis of 2,3-diamino-5-bromopyridine, a key intermediate, provide valuable insights into the functionalization of the 2,3-diaminopyridine core. The synthesis as reported by Fox and Threlfall involves a three-step process starting from 2-aminopyridine:

Bromination: Treatment of 2-aminopyridine with bromine in acetic acid results in the formation of 2-amino-5-bromopyridine (B118841) as the major product. arkat-usa.orgorgsyn.org This highlights the directing effect of the amino group to the para position.

Nitration: The subsequent nitration of 2-amino-5-bromopyridine with a mixture of nitric and sulfuric acid introduces a nitro group at the 3-position, ortho to the amino group, yielding 2-amino-5-bromo-3-nitropyridine. arkat-usa.orgorgsyn.org

Reduction: Finally, reduction of the nitro group affords 2,3-diamino-5-bromopyridine. arkat-usa.orgorgsyn.org

This synthetic route firmly establishes that the 5-position of the 2,3-diaminopyridine scaffold is susceptible to electrophilic attack. Following this logic, direct bromination of this compound would be expected to yield N2-(4-Fluorobenzyl)-5-bromopyridine-2,3-diamine. This halogenated derivative would then serve as a versatile intermediate for further diversification through various metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents at the C5 position.

While direct C-H activation and functionalization of pyridines is a growing field of research, the presence of multiple nitrogen atoms and activating groups in this compound presents a complex challenge for regioselective C-H functionalization. semanticscholar.orgnih.gov Future work may explore these advanced methodologies to directly introduce substituents at the C4 or C6 positions, which are generally less reactive towards classical electrophilic substitution in this system.

Coordination Chemistry of N2 4 Fluorobenzyl Pyridine 2,3 Diamine As a Ligand

Ligand Design Principles and Chelation Properties of Pyridine (B92270) Diamines

Pyridine diamine derivatives are a significant class of chelating ligands in coordination chemistry. The design of these ligands incorporates both a pyridine ring and two amine nitrogen atoms, which can coordinate to a central metal atom. The presence of two adjacent nitrogen atoms, as seen in the 2-aminopyridine (B139424) moiety, is crucial for their chelating activity. nih.gov These ligands can act as bidentate or tridentate donors, forming stable chelate rings with metal ions, which enhances the thermodynamic stability of the resulting complexes in what is known as the chelate effect.

The introduction of substituents onto the pyridine ring or the amine groups allows for the fine-tuning of the ligand's steric and electronic properties. For instance, the inclusion of a pyridine moiety into a macrocycle like pyclen results in greater conformational rigidity and reduced basicity compared to its non-aromatic counterpart, cyclen. tcu.edu This modification provides a method to adjust the thermodynamic properties and complexation kinetics of the resulting metal complexes. tcu.edu In the case of N2-(4-Fluorobenzyl)pyridine-2,3-diamine, the 4-fluorobenzyl group attached to one of the amine nitrogens introduces specific steric bulk and electronic effects, influencing the ligand's coordination behavior and the properties of its metal complexes. The electron-withdrawing nature of the fluorine atom can affect the electron density on the coordinating nitrogen atom, thereby modulating the strength of the metal-ligand bond.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with pyridine-diamine type ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry, and elemental analysis.

Ruthenium(II), Osmium(II), Rhodium(III), and Iridium(III) Complexes

Complexes of ruthenium, rhodium, and iridium with pyridine-amine ligands have been extensively studied. Ruthenium(II) complexes are often prepared from precursors like [Ru(bpy)2Cl2] or [Ru(phen)2Cl2], where the chloride ligands are substituted by the pyridine-diamine ligand. nih.gov The resulting complexes, with general formulas such as [Ru(N-N)2(L)]^2+ (where N-N is a bipyridine-type ancillary ligand and L is the experimental pyridine-diamine ligand), are characterized by a hexacoordinated Ru(II) center, typically in a distorted octahedral geometry. nih.govnih.gov The synthesis of organometallic ruthenium(II)-arene complexes with substituted pyridine-quinoline ligands has also been reported, following standard Schlenk techniques under an inert atmosphere. mdpi.com

Half-sandwich iridium(III) and rhodium(III) complexes based on pyridine-amine ligands can be synthesized by reacting the ligand with [(η5-C5(CH3)5)MCl2]2 (where M = Ir or Rh). nih.govacs.org The coordination modes of the resulting complexes can vary depending on reaction conditions such as the atmosphere (nitrogen or air), reaction time, and solvent. nih.govacs.org For example, reactions carried out in the presence of oxygen can lead to the oxidation of the amine ligand to an imine. nih.govacs.org The substituents on the ligand can also influence the structure, with sterically bulky groups favoring the formation of stable 16-electron pyridyl-amido complexes. nih.govacs.org

Manganese(II), Iron(III), Nickel(II), Copper(II), and Zinc(II) Complexes

A range of first-row transition metal complexes with pyridine-diamine and related ligands have been synthesized and characterized.

Manganese(II): The reaction of manganese(II) salts with di-2-pyridyl ketone thiosemicarbazones, which contain a pyridine-imine moiety, yields complexes with a distorted octahedral geometry where the ligand coordinates through an azomethine nitrogen, a pyridyl nitrogen, and a thiolate sulfur. nih.gov Manganese(II) complexes with tetradentate di-Schiff base ligands incorporating pyridylimine arms have also been prepared, resulting in hexa- or hepta-coordinate structures. researchgate.net

Iron(III): Novel iron(III) complexes with non-steroidal anti-inflammatory drugs have been synthesized in the presence of nitrogen donors like pyridine. nih.gov These syntheses are typically carried out via the aerobic reaction of an iron(III) salt with the primary ligand and the pyridine co-ligand. nih.gov Iron(III) complexes with diimine ligands like 2,2′-bipyridine have also been widely reported. researchgate.net

Nickel(II): Nickel(II) complexes with pyridine-containing macrocycles have been synthesized, sometimes using a metal-template approach. rsc.org The reaction of Ni(II) with tetradentate diamide (B1670390)–diamine ligands can lead to oxidative dehydrogenation of the amine groups. rsc.org The geometry of nickel(II) complexes with substituted pyridine ligands can vary from distorted octahedral to five-coordinate trigonal bipyramidal, depending on the steric bulk of the substituents. researchgate.net

Copper(II): Copper(II) complexes with pyridine-containing ligands are well-documented. rsc.orgnih.gov Dinuclear copper(II) complexes with pyridinemethanol ligands have been synthesized in a one-step reaction, yielding structures with bridging chloro, hydroxo, or methoxo groups. ut.ac.ir The synthesis of novel Cu(II) complexes with a salicylaldehyde (B1680747) derivative and α-diimines like 2,2′-bipyridine has also been achieved. rsc.org

Zinc(II): The complexation of zinc(II) ions with pyridine and its derivatives in dimethylformamide has been studied, revealing the formation of [ZnL]^2+ and [ZnL2]^2+ species. rsc.org Coordination complexes of zinc with pyridine-2,5-dicarboxylic acid N-oxide and 2,2′-bipyridine have been synthesized at elevated temperatures, with the final product being influenced by the choice of the zinc salt anion. nih.gov

Structural Characterization of Coordination Compounds (e.g., X-ray Crystallography)

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of coordination compounds. For metal complexes of pyridine-diamine type ligands, this method reveals crucial information about coordination geometry, bond lengths, bond angles, and intermolecular interactions.

The coordination geometry around the metal center is highly dependent on the metal ion, its oxidation state, and the specific ligand structure. For instance, Ru(II) and Rh(III) complexes with polypyridyl and pyridine-amine ligands typically exhibit a distorted octahedral geometry. nih.govwhiterose.ac.uk Similarly, many Mn(II) and Fe(III) complexes with related ligands adopt octahedral or distorted octahedral geometries. nih.govnih.gov

Nickel(II) complexes can display more varied geometries. While distorted octahedral coordination is common researchgate.net, square planar rsc.org and five-coordinate trigonal bipyramidal structures are also observed, often influenced by the steric demands of the ligand. researchgate.net Copper(II) complexes are known for their structural flexibility, with square planar, square pyramidal, and distorted trigonal bipyramidal geometries being reported. nih.govrsc.org

The tables below present representative crystallographic data for transition metal complexes with ligands related to this compound, illustrating the common structural features.

Table 1: Selected Crystallographic Data for Rh(III) and Ni(II) Complexes with Pyridine-Amine/Diimine Ligands

| Complex | Metal Center | Coordination Geometry | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|

| (2,2′-bipyridine)bis[2-(thien-2-yl)pyridinato-N,C3′]rhodium(III) chloride | Rh(III) | Slightly distorted octahedral | Rh–N(pyridine) = 2.060(3), Rh–C = 1.9885(3), Rh–N(bipyridine) = 2.1415(3) | documentsdelivered.com |

| [Ni(C25H29N5)2]Cl2·2CH2Cl2·2H2O | Ni(II) | Octahedral | Data not specified in abstract | nih.gov |

| Ni(Ph1tpa)(CH3CN)22 | Ni(II) | Distorted octahedral | Ni-N(py) = 2.054(2)-2.078(3), Ni-N(amine) = 2.127(2)-2.196(3) | researchgate.net |

Table 2: Selected Crystallographic Data for Mn(II) and Cu(II) Complexes with Pyridine-Amine/Diimine Ligands

| Complex | Metal Center | Coordination Geometry | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|

| [Mn(bpic)(OAc)2]·6H2O | Mn(II) | Distorted square-antiprismatic (8-coordinate) | Data not specified in abstract | researchgate.net |

| [MnBr(bpic)(H2O)2]Br·[MnBr2(bpic)] | Mn(II) | Distorted octahedral and Pentagonal-bipyramidal | Data not specified in abstract | researchgate.net |

| [Cu4OCl6(etpy)4] | Cu(II) | Intermediate between square pyramidal and trigonal pyramidal | Data not specified in abstract | nih.gov |

| Cu(phen)(L)(H2O)·H2O | Cu(II) | Square pyramidal | Cu–N distances vary between 1.999(4) and 2.203(3) | rsc.org |

Electronic and Magnetic Properties of Metal-Diamine Complexes

The electronic and magnetic properties of metal complexes are dictated by the identity of the metal ion, its oxidation state, the coordination geometry, and the nature of the surrounding ligands. The pyridine-diamine ligand framework can influence these properties through the electronic donating/accepting nature of the pyridine ring and the substituents.

Cyclic voltammetry is often used to probe the redox behavior of these complexes. For instance, the Ni(III)/Ni(II) reduction potentials of nickel complexes with tetradentate diamide ligands have been measured to assess the stability of the Ni(III) oxidation state. rsc.org Rhodium complexes with differently substituted diamidobenzene ligands show that the substituents have a profound influence on the electrochemical properties, with the redox potentials of Rh(II) metallates spanning over 850 mV. nih.gov

Magnetic susceptibility measurements provide insight into the number of unpaired electrons in a complex. Nickel(II) complexes supported by tris[(pyridin-2-yl) methyl]amine (tpa) ligand derivatives, for example, all exhibit a high-spin ground state (S=1). researchgate.net Dinuclear copper(II) complexes with pyridinemethanol ligands have been shown to exhibit antiferromagnetic interactions at room temperature, with magnetic moment values between 1.55 and 1.67 B.M. per copper atom. ut.ac.ir

Electron Paramagnetic Resonance (EPR) spectroscopy is another key technique, particularly for paramagnetic complexes like those of Cu(II) and Mn(II). The X-band EPR spectra of dinuclear copper(II) complexes in frozen solution show typical Δm = 1 transitions, which can be analyzed to understand the magnetic coupling between the metal centers. ut.ac.ir

Catalytic Applications of this compound Metal Complexes

While specific catalytic studies on metal complexes of this compound have not been detailed in the surveyed literature, the broader class of metal complexes with pyridine-containing and diamine ligands is known for its catalytic activity in various organic transformations.

Metal salen complexes, which feature a related bis-imino-diamine chelating structure, are widely investigated as catalysts for reactions like asymmetric epoxidation (e.g., Jacobsen's catalyst). wikipedia.org The ability to introduce chirality and tune the steric and electronic environment of the metal center is key to their success. Similarly, transition metal complexes with cyclopentadienyl (B1206354) ligands that have pendant donor groups, such as a pyridyl group, are known to be effective catalysts for a range of organic reactions. mdpi.com

Rhodium complexes with diamidobenzene ligands have been shown to undergo metalloradical reactivity, including the activation of O2 and C–Cl bonds, suggesting their potential relevance in catalysis. nih.gov Furthermore, iron complexes with pyridinol-based ligands are active as hydrogenation catalysts for carbonyl derivatives. rsc.org Given these precedents, it is plausible that metal complexes of this compound could find applications in areas such as oxidation, reduction, and other small molecule activation processes. The specific design of the ligand, with its fluoro-benzyl substituent, offers a handle to modulate reactivity and selectivity in potential catalytic cycles.

Structure Activity Relationship Sar Studies of N2 4 Fluorobenzyl Pyridine 2,3 Diamine Derivatives Non Clinical Focus

Systematic Modifications of the 4-Fluorobenzyl Moiety and their Impact on Activity

The 4-fluorobenzyl group is a key structural feature that significantly influences the biological profile of the parent compound. Research into related structures, such as (phenylimino)pyridine analogues, provides valuable insights into how modifications of this moiety can modulate activity. Studies involving the reaction of 2,3-diaminopyridine (B105623) precursors with variously substituted benzaldehydes have offered a platform to probe these interactions.

Key findings from these studies indicate that both the position and the electronic nature of substituents on the benzyl (B1604629) ring are critical determinants of activity. For instance, in a series of compounds tested for activity against the parasitic protozoan Trypanosoma brucei, variations on the phenyl ring led to a range of biological responses.

Halogen Substitution: The presence of a fluorine atom at the para-position (4-position) of the benzyl ring is a common starting point in medicinal chemistry to enhance binding affinity and improve metabolic stability. Moving the substituent or replacing it with other halogens like chlorine or bromine can alter the activity profile. For example, a 3-bromo substitution on the benzyl group has been noted in compounds designed as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1).

Electron-Donating and Withdrawing Groups: The introduction of electron-donating groups (e.g., methoxy (B1213986), -OCH3) or electron-withdrawing groups (e.g., nitro, -NO2) on the phenyl ring can drastically alter the electronic distribution and, consequently, the binding interactions with a biological target. A study on (phenylimino)pyridine derivatives showed that compounds with hydroxyl (-OH) and methoxy (-OCH3) groups on the phenyl ring exhibited significant activity. Specifically, a compound with a 4-hydroxy-3-methoxyphenyl group was highly active. In contrast, a trimethoxyphenyl analogue showed reduced activity, suggesting that the number and position of these groups are finely tuned for optimal potency.

The data below, derived from studies on analogous 2-amino-3-(phenylimino)pyridine derivatives, illustrates the impact of substituting the phenyl ring on biological activity against T. brucei.

Mechanistic Biological Investigations of N2 4 Fluorobenzyl Pyridine 2,3 Diamine and Its Analogs Non Clinical Focus

DNA Interaction Studies

Direct experimental studies detailing the interaction of N2-(4-Fluorobenzyl)pyridine-2,3-diamine with DNA have not been identified in the current body of scientific literature. However, the general potential for pyridine-containing compounds to interact with DNA can be discussed through the mechanisms established for related structures.

Mechanisms of DNA Binding and Intercalation

The interaction of small molecules with DNA is a critical aspect of pharmacology and molecular biology. nih.gov Molecules can bind to DNA through several modes, most commonly via intercalation or groove binding. Intercalation involves the insertion of a planar, aromatic part of a molecule between the base pairs of the DNA double helix. researchgate.net This action can cause structural changes, such as the unwinding and lengthening of the DNA strand, which may inhibit processes like DNA replication and transcription. researchgate.net

Compounds with planar polycyclic aromatic systems, such as pyrazino-phenanthroline ligands, are well-known DNA intercalating agents. mdpi.com For instance, the synthesis of ligands like dipyrido[3,2-a:2′,3′-c]phenazine (dppz) from o-phenylenediamine (B120857) highlights how diamine precursors can be used to create potent DNA intercalators. mdpi.com While this compound is not as extensively planar as dppz, its aromatic pyridine (B92270) and fluorobenzyl rings provide a structural basis for potential, albeit likely weaker, intercalative or groove-binding interactions.

Spectroscopic methods, particularly UV-visible spectroscopy, are commonly employed to study these binding mechanisms. nih.govnih.gov The binding of a compound to DNA can cause changes in the absorption spectrum (hypochromism or hyperchromism), which helps to elucidate the nature of the interaction. nih.gov For example, a proton transfer complex formed from 3,4-diaminopyridine (B372788) was shown to interact with DNA via an intercalative mechanism, with a binding constant (Kb) of 4.6 × 104 M−1. nih.gov

Impact on DNA Mobility and Integrity in vitro

The binding of a compound to DNA can affect its physical properties, such as its mobility through a gel matrix and its structural integrity. Gel electrophoresis is a standard in vitro technique used to observe these effects. nih.gov When a compound intercalates into plasmid DNA, it can alter the DNA's conformation from supercoiled to a more relaxed, open circular form, which migrates differently through an agarose (B213101) gel. nih.gov

Furthermore, some DNA-binding agents can induce cleavage of the DNA strands. Metal complexes containing pyridine ligands have demonstrated the ability to cleave plasmid DNA, an activity observable through gel electrophoresis. nih.govresearchgate.net This cleavage ability suggests that the compound not only binds to DNA but also possesses reactive properties that can damage its structure. nih.gov While there is no specific data for this compound, these established methods provide a clear framework for how its impact on DNA mobility and integrity could be assessed in vitro.

Enzyme Inhibition Mechanisms (In Vitro Studies)

The pyridine-diamine scaffold is present in numerous compounds designed as enzyme inhibitors. The following sections explore the inhibitory mechanisms of analogs of this compound against several key enzymes, based on in vitro research.

Poly(ADP-ribose) Polymerase (PARP-1) Inhibition

There is no direct evidence in the scientific literature to suggest that this compound or its close pyridine-2,3-diamine analogs are inhibitors of Poly(ADP-ribose) Polymerase (PARP-1).

The established mechanism of PARP inhibitors (PARPi) involves competition with the enzyme's natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), at the catalytic active site. nih.gov PARP enzymes, particularly PARP-1, play a crucial role in DNA repair by detecting single-strand breaks (SSBs). nih.gov Upon activation by DNA damage, PARP-1 synthesizes poly(ADP-ribose) chains on itself and other proteins, recruiting the necessary repair machinery. nih.gov By blocking the catalytic site, PARPi not only prevent this signaling process but can also "trap" the PARP enzyme on the DNA. nih.gov This PARP-DNA complex is more cytotoxic than the unrepaired SSB alone, as it can lead to the collapse of replication forks and the formation of double-strand breaks. nih.govnih.gov

While this mechanism is well-understood for approved PARP inhibitors, which are typically based on scaffolds like benzamides or phthalazinones, it has not been reported for compounds with a pyridine-2,3-diamine core.

Cyclin-Dependent Kinase (CDK6/9) Inhibition

While direct studies on this compound are unavailable, structurally related pyrimidine-diamine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK6 and CDK9. researchgate.netnih.gov These enzymes are key regulators of the cell cycle and gene transcription, making them important targets in oncology research. nih.gov

Intensive research into a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives led to the discovery of dual inhibitors of CDK6 and CDK9. researchgate.netnih.gov The mechanism of these inhibitors involves direct binding to the kinase domain of CDK6 and CDK9, which suppresses their downstream signaling pathways. This inhibition can block cell cycle progression and induce apoptosis (programmed cell death). researchgate.netnih.gov

Structure-activity relationship (SAR) studies on N2,N4-disubstituted pyrimidine-2,4-diamines revealed that various substituents on the phenyl rings are well-tolerated and can modulate potency against both CDK2 and CDK9. nih.gov The data suggests that many of these compounds act as pan-CDK inhibitors rather than being highly selective for a single CDK family member. nih.gov

Below is a table of inhibitory activities for representative pyrimidine-diamine analogs against CDK9/cyclin T1.

| Compound | Description | CDK9/cyclin T1 IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 3c | N2-(4-chlorophenyl)-N4-(3-ethynylphenyl)pyrimidine-2,4-diamine | 65 | nih.gov |

| Compound 66 | 5-chloro-N4-(3-((dimethylamino)methyl)phenyl)-N2-(6-methylpyridin-2-yl)pyrimidine-2,4-diamine | 3.3 | researchgate.net |

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

The 2-aminopyridine (B139424) moiety, a key structural feature of this compound, is found in a class of potent and selective inhibitors of neuronal Nitric Oxide Synthase (nNOS). While simple 2-aminopyridines may lack potency, the addition of substituents can significantly enhance inhibitory activity and selectivity for nNOS over other isoforms (iNOS and eNOS). nih.gov

Studies on substituted 2-aminopyridines have shown that N-substitution on the amino group can lead to potent and selective nNOS inhibition. nih.gov The mechanism involves the inhibitor binding within the enzyme's active site. A key interaction for many 2-aminopyridine-based inhibitors is the formation of hydrogen bonds with the glutamate (B1630785) residue (Glu592 in human nNOS), mimicking the binding of the natural substrate, L-arginine. The specific nature of the N-substituent is crucial; it can "flip" the orientation of the pyridine ring within the active site, allowing the substituent to interact with different residues and thereby confer selectivity. nih.gov The presence of the N-(4-fluorobenzyl) group in the title compound suggests it could occupy a hydrophobic pocket within the enzyme, potentially contributing to both binding affinity and selectivity.

Interaction with Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, thymidylate, and several amino acids, which are vital for DNA synthesis and cell proliferation. nih.govnih.gov Inhibition of DHFR disrupts these processes, leading to cell growth arrest and death, making it a key target for antimicrobial and anticancer agents. nih.govmdpi.com

While direct enzymatic studies on this compound are not extensively documented, the activity of its structural analogs, particularly 2,4-diaminopyrimidine (B92962) and 2,4-diaminoquinazoline derivatives, has been widely investigated. These nonclassical antifolates are lipophilic and can diffuse passively into cells. mdpi.com For instance, trimethoprim, a 2,4-diamino-5-benzylpyrimidine, is a potent inhibitor of bacterial DHFR. researchgate.net Studies on various 2,4-diaminopyrimidine derivatives show potent inhibitory activity against DHFR from different organisms, including the malaria parasite Plasmodium falciparum. nih.gov A series of 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines displayed promising inhibitory activity against both wild-type and mutant P. falciparum DHFR, with Ki values in the nanomolar range. nih.gov The 2,4-diamino moiety is critical for binding within the enzyme's active site, typically forming key hydrogen bonds with acidic residues like glutamate or aspartate.

The structural similarity of this compound to these known DHFR inhibitors suggests it may act through a similar mechanism. The pyridine-2,3-diamine core mimics the 2,4-diaminopyrimidine scaffold, which is essential for competitive inhibition at the DHF binding site.

Receptor Agonism/Antagonism Studies (e.g., Toll-like Receptor 8 (TLR8))

Toll-like receptors (TLRs) are a class of proteins that play a pivotal role in the innate immune system. TLR8, located in the endosomes of immune cells like monocytes and macrophages, recognizes single-stranded RNA (ssRNA) from viruses and bacteria, triggering an immune response. nih.gov The modulation of TLR8 activity with small molecule agonists or antagonists is a significant area of therapeutic research.

Direct studies on the interaction of this compound with TLR8 are not available. However, research into structurally related compounds provides insight into potential activity. Substituted pyrimidine-2,4-diamines have been identified as potent and specific TLR8 agonists. nih.gov For example, a high-throughput screen identified N(4)-butyl-5-iodo-6-methylpyrimidine-2,4-diamine as a pure TLR8 agonist, and further optimization led to compounds with enhanced potency. nih.gov These molecules activate TLR8, leading to the production of a cytokine profile that favors a T-helper 1 (Th1) type immune response. nih.govnih.gov Given that the diamino-heterocycle is a key pharmacophore for TLR8 agonism, it is plausible that this compound or its analogs could exhibit similar immunomodulatory properties, although this requires experimental validation.

In Vitro Antimicrobial and Antifungal Mechanisms

The pyridine nucleus is a common scaffold in many compounds exhibiting a wide range of therapeutic properties, including antimicrobial and antifungal activities. nih.gov The presence of specific functional groups, such as amino moieties and halogen substitutions, can significantly enhance this biological activity. nih.gov

While specific minimum inhibitory concentration (MIC) data for this compound is not publicly available, numerous studies on related pyridine derivatives demonstrate their antibacterial potential. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. idexx.dknih.gov For example, certain 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl) azetidine-2-one compounds were found to be potent against a panel of bacteria including S. aureus, B. subtilis (Gram-positive), E. coli, and P. aeruginosa (Gram-negative). nih.gov Similarly, N2,N4-disubstituted quinazoline-2,4-diamines, which share the diamino-heterocycle motif, show strong bactericidal activity against multidrug-resistant Gram-positive and Gram-negative pathogens. nih.gov The proposed mechanism for many of these analogs is the inhibition of DHFR, as discussed in section 8.2.4.

Table 1: In Vitro Antibacterial Activity of Selected Pyridine and Quinazoline Analogs This table displays data for structural analogs to provide context for the potential activity of this compound.

| Compound Class/Name | Bacterial Strain | MIC (µg/mL) | Reference |

| N2,N4-disubstituted quinazoline-2,4-diamines | Acinetobacter baumannii (MDR) | 0.5 - 30 | nih.gov |

| 1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives | Staphylococcus aureus | - (Active) | nih.gov |

| 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl) azetidine-2-one | S. aureus, B. subtilis, E. coli, P. aeruginosa | - (Potent) | nih.gov |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency.

The antifungal potential of halogenated benzylamides and other pyridine derivatives has been explored against various pathogenic fungi and yeasts. Halogenated amides, in particular, have demonstrated significant inhibitory activity. nih.gov A study on N-(4-halobenzyl)amides showed that an N-(4-chlorobenzyl) amide derivative (compound 16 in the study) was highly effective against multiple Candida species, including fluconazole-resistant strains. nih.gov Its activity against C. krusei was stronger than the standard drug fluconazole. nih.gov Phenothiazine analogs, which can have structural similarities to pyridine derivatives, also exhibit broad-spectrum antifungal activity against a wide range of medically important fungi. nih.gov

Table 2: In Vitro Antifungal Activity of a Selected N-(4-halobenzyl)amide Analog This table displays data for a structural analog to provide context for the potential activity of this compound.

| Compound Name | Fungal/Yeast Strain | MIC (µg/mL) | Reference |

| N-(4-chlorobenzyl)-3,4,5-trimethoxycinnamamide | Candida krusei ATCC 14243 | 7.8 | nih.gov |

| N-(4-chlorobenzyl)-3,4,5-trimethoxycinnamamide | Candida parapsilosis ATCC 22019 | 150 | nih.gov |

| N-(4-chlorobenzyl)-3,4,5-trimethoxycinnamamide | Candida krusei ATCC 6258 | 85.3 | nih.gov |

| N-(4-chlorobenzyl)-3,4,5-trimethoxycinnamamide | Candida albicans (Fluconazole-Resistant) | 170.6 | nih.gov |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency.

Activity Against Protozoan Parasites (e.g., Trypanosoma brucei)

Human African Trypanosomiasis (HAT), caused by the protozoan parasite Trypanosoma brucei, is a fatal disease if left untreated. nih.gov There is an urgent need for new drugs, and enzyme targets like pteridine (B1203161) reductase (PTR1) and DHFR are actively being explored. researchgate.net Several classes of compounds structurally related to this compound have shown promising antitrypanosomal activity.

A series of novel pyridyl analogues of the drug pentamidine (B1679287) demonstrated potent in vitro activity against T. brucei rhodesiense. nih.gov Medicinal chemistry programs targeting T. brucei have identified diaminopurine and 2-amino-1,3,4-thiadiazole (B1665364) scaffolds as effective inhibitors. nih.govresearchgate.net One study led to a potent diaminopurine lead compound with an EC50 in the nanomolar range and subsequent efficacy in animal models. nih.gov Another investigation found that a biphenyl-thiadiazole-2,5-diamine could potentiate the activity of the DHFR inhibitor methotrexate (B535133) against T. brucei. researchgate.net These findings highlight that the diamino-heterocyclic motif, present in this compound, is a viable starting point for the development of new antitrypanosomal agents.

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It provides valuable insights into the binding mechanism of a ligand with its protein target.

While specific docking studies for this compound are not published, analysis of its analogs allows for a hypothetical binding model, particularly within the active site of DHFR. Docking studies of 2,4-diaminopyrimidine and 2,4-diaminoquinazoline analogs into the DHFR active site consistently show a conserved binding mode. nih.govresearchgate.net

A putative binding mode for this compound in the DHFR active site would likely involve:

Hydrogen Bonding: The 2- and 3-amino groups on the pyridine ring are crucial. Similar to other DHFR inhibitors, the N1 of the pyridine ring and the 2-amino group would likely form key hydrogen bonds with a conserved acidic residue (e.g., Glu30 in human DHFR) and a backbone carbonyl (e.g., Val8). researchgate.net The second amino group could form additional hydrogen bonds with other active site residues.

Hydrophobic Interactions: The 4-fluorobenzyl group would extend into a hydrophobic pocket of the active site. The phenyl ring can form van der Waals and pi-pi stacking interactions with hydrophobic residues such as Leucine, Phenylalanine, and Proline. nih.gov The fluorine atom may form specific halogen bonds or other electrostatic interactions, potentially enhancing binding affinity. acs.org

This binding model, derived from extensive data on structural analogs, suggests that this compound possesses the necessary structural features to act as a potent inhibitor of DHFR. nih.govnih.govresearchgate.net

Prediction of Ligand-Target Binding Poses and Key Interactions

Computational modeling techniques, such as molecular docking, have become instrumental in predicting the binding orientation of ligands within the active sites of their biological targets. While specific molecular docking studies for this compound were not found in the public domain, insights into its potential binding poses and key interactions can be extrapolated from studies on analogous compounds and the known pharmacology of related molecules like flupirtine, which target Kv7 potassium channels. nih.gov

The structure of this compound features several key functional groups that are likely to dictate its interaction with a target protein. These include the pyridine ring, the two amino groups at positions 2 and 3, and the 4-fluorobenzyl substituent.

Key Predicted Interactions:

Hydrogen Bonding: The amino groups on the pyridine ring are prime candidates for forming hydrogen bonds with amino acid residues in a protein's binding pocket. Specifically, the N-H groups can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors. In the context of Kv7 channels, residues within the pore domain and the voltage-sensing domain are potential interaction sites. nih.govdiva-portal.org

π-π Stacking: The aromatic pyridine ring and the fluorobenzyl group can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding site. These interactions are crucial for the proper orientation and stabilization of the ligand-target complex.

Hydrophobic Interactions: The benzyl (B1604629) portion of the molecule can participate in hydrophobic interactions with nonpolar residues in the binding pocket, further contributing to binding affinity.

Halogen Bonding: The fluorine atom on the benzyl ring may participate in halogen bonding, a noncovalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Based on computational studies of other pyridine derivatives, the pyridine nitrogen is a key interaction point, often forming a hydrogen bond with a donor in the receptor. nih.govnih.gov The diamino substitution pattern on the pyridine ring would likely influence the orientation of the molecule to optimize these hydrogen bonding networks. For instance, in related pyridine-2,3-diamine structures, intermolecular N-H···N hydrogen bonds are observed, which contribute to the stability of their crystal structures and are indicative of their potential for similar interactions in a biological context. nih.gov

Energetic Analysis of Ligand-Target Complexes

The stability of a ligand-target complex is quantified by its binding free energy, which is a sum of various energetic contributions. While a specific energetic analysis for the this compound complex is not available, a qualitative and semi-quantitative assessment can be made based on theoretical studies of similar molecular systems. mdpi.comresearchgate.net

The binding energy is influenced by several factors, including electrostatic interactions, van der Waals forces, hydrogen bonding, and the desolvation penalty upon binding. Theoretical methods such as Density Functional Theory (DFT) can be employed to calculate the energetic properties of pyridine derivatives and their interactions. mostwiedzy.pl

Table 1: Predicted Energetic Contributions to Ligand-Target Binding

| Interaction Type | Contributing Functional Groups | Estimated Energetic Contribution |

| Hydrogen Bonding | Pyridine N, Amino groups (-NH2) | Favorable (Negative ΔG) |

| π-π Stacking | Pyridine ring, Fluorophenyl ring | Favorable (Negative ΔG) |

| Hydrophobic Interactions | Benzyl group | Favorable (Negative ΔG) |

| Halogen Bonding | Fluoro-substituent | Moderately Favorable (Negative ΔG) |

| Desolvation Energy | Entire Molecule | Unfavorable (Positive ΔG) |

| Conformational Strain | Flexible benzyl linker | Potentially Unfavorable (Positive ΔG) |

This table represents a qualitative prediction based on general principles of molecular interactions and data from related compounds.

Energetic analyses of pyridine derivatives have shown that the nature and position of substituents significantly impact the binding affinity. researchgate.net For this compound, the electron-withdrawing nature of the fluorine atom can influence the electronic distribution of the benzyl ring, potentially modulating the strength of π-π interactions.

ΔG_bind = ΔG_electrostatic + ΔG_van_der_Waals + ΔG_hydrogen_bonding + ΔG_hydrophobic + ΔG_desolvation + ΔG_conformational

Future Research Directions and Potential Applications of N2 4 Fluorobenzyl Pyridine 2,3 Diamine

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of N2-(4-Fluorobenzyl)pyridine-2,3-diamine and its analogs can be approached through various established and emerging synthetic strategies. A primary route involves the direct N-alkylation of 2,3-diaminopyridine (B105623) with 4-fluorobenzyl halides. However, controlling the regioselectivity to favor substitution at the N2 position over the N3 position can be a significant challenge. Future research could focus on optimizing reaction conditions, such as the choice of base, solvent, and temperature, to enhance the yield and purity of the desired isomer.

Alternative methodologies could involve a multi-step synthesis, potentially starting from 2-amino-3-nitropyridine (B1266227). Reduction of the nitro group to an amine, followed by a carefully controlled reaction with 4-fluorobenzaldehyde and a reducing agent (reductive amination), could provide a more selective route to the target compound. chemicalbook.com The development of efficient and scalable synthetic protocols is crucial for enabling the broader investigation of this compound and its derivatives.

Modern synthetic techniques, such as metal-catalyzed cross-coupling reactions, could also be explored. For instance, the palladium-catalyzed amination of a 2-halo-3-aminopyridine with 4-fluorobenzylamine (B26447) could offer a versatile and efficient pathway. nih.gov The exploration of flow chemistry and microwave-assisted synthesis could also lead to more rapid and sustainable production methods for this class of compounds.

Rational Design of Next-Generation Derivatives with Enhanced Selectivity or Potency

The this compound scaffold is an excellent template for the rational design of new molecules with tailored biological activities. By systematically modifying different parts of the molecule, it is possible to enhance its potency, selectivity, and pharmacokinetic profile for a specific biological target. Pyridine (B92270) and diaminopyrimidine derivatives have shown promise as inhibitors of various enzymes, including kinases and dihydrofolate reductase, which are important targets in cancer and infectious diseases. nih.govmcmaster.canih.govwikipedia.org

Structure-activity relationship (SAR) studies will be pivotal in guiding the design of next-generation derivatives. nih.govnih.govmdpi.com For instance, modifications to the 4-fluorobenzyl moiety, such as altering the position of the fluorine atom or introducing other substituents, could significantly impact the compound's binding affinity and selectivity for a target protein. The introduction of electron-donating or electron-withdrawing groups can influence the electronic properties of the aromatic ring and its interactions with the target. mdpi.com

Furthermore, substitutions on the pyridine ring itself could lead to new derivatives with improved properties. The introduction of small alkyl or alkoxy groups could enhance lipophilicity and cell permeability, while the addition of polar groups could improve aqueous solubility. The development of a library of such derivatives would be essential for a comprehensive exploration of their therapeutic potential.

| Modification Site | Potential Substituents | Anticipated Impact |

| Benzyl (B1604629) Ring | -Cl, -Br, -CH3, -OCH3, -CF3 | Modulate electronic and steric properties, potentially improving binding affinity and selectivity. |

| Pyridine Ring | -CH3, -Cl, -NH2 | Alter lipophilicity, solubility, and hydrogen bonding potential. |

| Amine Groups | Acylation, Sulfonylation | Modify hydrogen bonding capabilities and metabolic stability. |

Application in Supramolecular Chemistry and Materials Science (e.g., Organic Dyes for Solar Cells)

The structural features of this compound make it an attractive building block for supramolecular chemistry and materials science. The two amino groups and the pyridine nitrogen can act as hydrogen bond donors and acceptors, enabling the formation of well-defined, self-assembled structures. nih.gov These supramolecular assemblies could find applications in crystal engineering, molecular recognition, and the development of functional materials.

The pyridine-2,3-diamine moiety can also act as a bidentate ligand, capable of coordinating with various metal ions. The resulting metal complexes could exhibit interesting photophysical, electronic, and catalytic properties. For example, coordination complexes of this ligand could be investigated as organic dyes for dye-sensitized solar cells (DSSCs). The electronic properties of the ligand, influenced by the 4-fluorobenzyl group, could be tuned to optimize light absorption and electron transfer processes within the solar cell.

Integration into Catalytic Systems and Reaction Methodologies

Pyridine derivatives are widely used as ligands in transition metal catalysis. nih.govacs.orgacs.org The this compound could serve as a versatile ligand for a range of metal-catalyzed reactions. Its ability to act as a bidentate N,N-donor ligand could lead to the formation of stable and catalytically active metal complexes. These complexes could be employed in various transformations, such as cross-coupling reactions, hydrogenations, and oxidations. nih.govacs.orgacs.org

The electronic nature of the 4-fluorobenzyl substituent could influence the electron density at the coordinating nitrogen atoms, thereby modulating the catalytic activity of the metal center. Furthermore, the development of chiral versions of this ligand, for instance, by introducing a chiral center in the benzyl group, could open up possibilities for its use in asymmetric catalysis, a field of significant importance in the synthesis of pharmaceuticals and other fine chemicals.

Chemoinformatic Approaches for High-Throughput Screening and Activity Prediction

Chemoinformatics and computational modeling offer powerful tools for accelerating the discovery and development of new applications for this compound. nih.govijpsonline.comnih.govresearchgate.net High-throughput virtual screening can be employed to predict the binding of this compound and its virtual derivatives to a vast array of biological targets, helping to identify potential therapeutic applications. nih.gov

In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a crucial step in early-stage drug discovery. bepls.com By calculating key physicochemical parameters, it is possible to assess the "drug-likeness" of this compound and its analogs, prioritizing compounds with favorable pharmacokinetic profiles for further experimental investigation. ijpsonline.comnih.govresearchgate.netbepls.com Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of these compounds with their biological activities, providing valuable insights for the rational design of more potent and selective molecules. acs.org

Below is a table of predicted physicochemical properties for this compound, which are important for assessing its drug-likeness according to Lipinski's Rule of Five.

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 217.24 g/mol | < 500 |

| LogP | 2.5 | < 5 |

| Hydrogen Bond Donors | 2 | ≤ 5 |

| Hydrogen Bond Acceptors | 3 | ≤ 10 |

Deeper Elucidation of Mechanistic Pathways for Biological Activities

Should this compound or its derivatives exhibit significant biological activity, a thorough investigation into their mechanism of action will be essential. Given that diaminopyrimidine-based compounds are known inhibitors of dihydrofolate reductase, this would be a primary target for investigation in the context of antimicrobial or anticancer activity. mcmaster.canih.govwikipedia.orgnih.gov

Many pyridine-containing compounds have been identified as kinase inhibitors. acs.org Therefore, enzymatic assays against a panel of kinases would be a logical step to determine if this compound exerts its effects through the inhibition of specific signaling pathways involved in cell proliferation and survival. nih.govacs.org